

Givinostat molecular targets Class I and II HDACs

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Compound Focus: Givinostat

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Molecular Targets of Givinostat

Givinostat primarily functions by inhibiting zinc-dependent **Class I and Class II HDACs** [1] [2]. The table below summarizes its targets based on current evidence:

HDAC Class	Specific Members	Evidence for Givinostat Inhibition
Class I	HDAC1, HDAC2, HDAC3, HDAC8	Supported by mechanistic data and its classification as a pan-HDAC inhibitor [1] [2] [3].
Class IIa	HDAC4, HDAC5, HDAC7, HDAC9	Inhibition inferred from its pan-HDAC activity and functional studies in DMD [1] [3].
Class IIb	HDAC6, HDAC10	Inhibition inferred from its pan-HDAC activity [1] [3].
Class III	SIRT1-7 (NAD+-dependent)	Not targeted , as Givinostat inhibits zinc-dependent HDACs [4] [5].
Class IV	HDAC11	Status unclear; may be inhibited due to its zinc-dependent nature [5].

HDAC Class	Specific Members	Evidence for Givinostat Inhibition
Other Non-HDAC Targets	CGGBP1 (DNA-binding protein), JAK2 [2] [6]	Research indicates Givinostat can directly inhibit CGGBP1-DNA interaction and is annotated as a JAK2 inhibitor [2] [6].

Mechanisms of HDAC Inhibition and Therapeutic Action

Epigenetic Regulation via Histone Acetylation

- In healthy cells, balance between **Histone Acetyltransferases (HATs)** and **HDACs** regulates gene expression [5]
- **HATs** add acetyl groups to lysine residues on histone proteins, neutralizing positive charge and relaxing chromatin structure to facilitate gene transcription [5]
- **HDACs** remove acetyl groups, restoring positive charge and promoting condensed chromatin that suppresses gene expression [5]
- **Givinostat** inhibits HDACs, shifting balance toward histone hyperacetylation, promoting open chromatin and activation of gene expression [4] [5]

Regulation of Non-Histone Proteins HDACs also deacetylate numerous non-histone proteins [4].

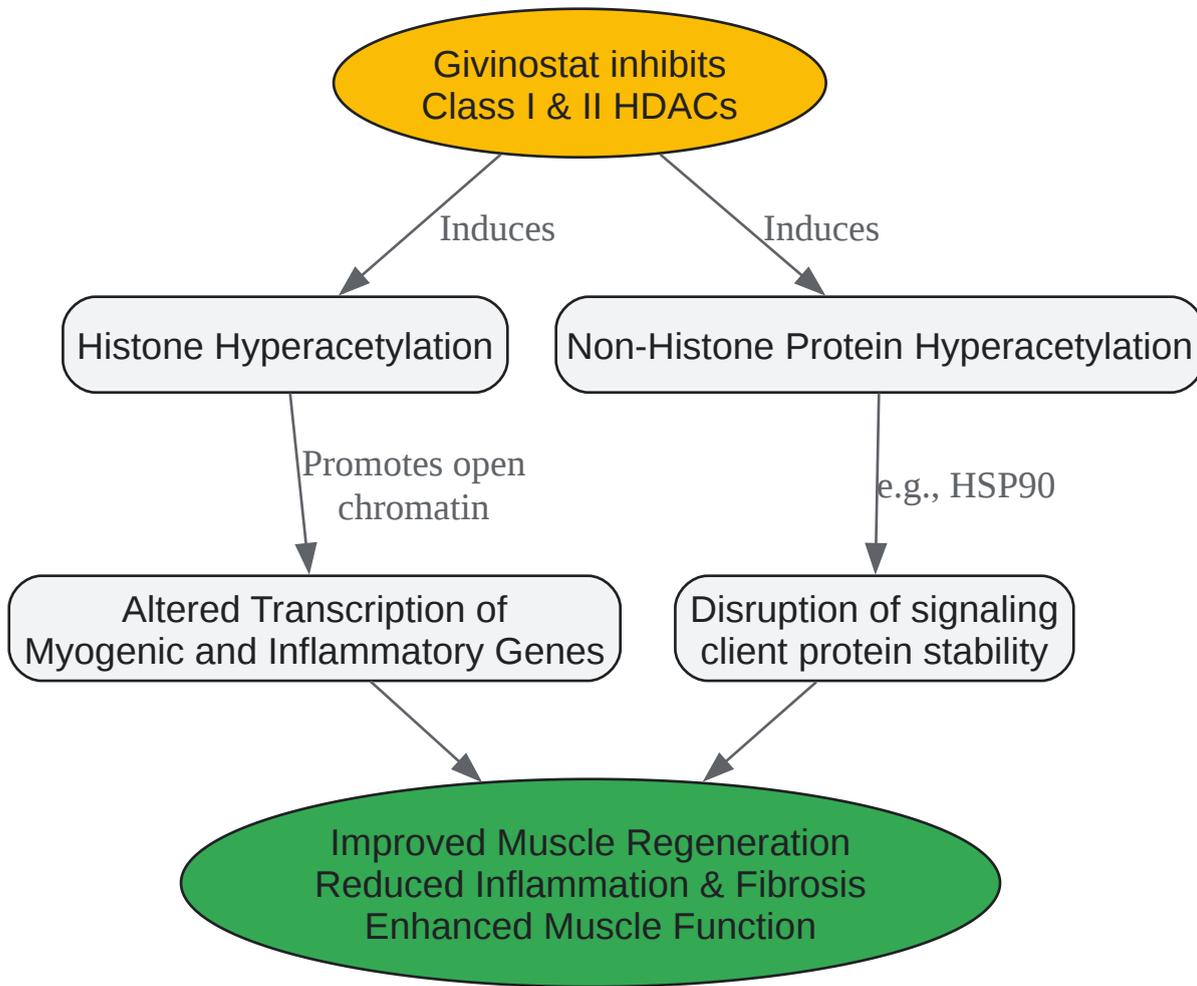
Givinostat-induced HDAC inhibition increases acetylation of key signaling proteins:

- **Transcription factors:** p53, RUNX3, E2F, NF- κ B [4]
- **Cytosolic signaling proteins:** HSP90, α -tubulin, STAT3 [4]

This broad activity underpins **Givinostat**'s multi-targeted therapeutic effects.

Application in Duchenne Muscular Dystrophy

In DMD, constitutive HDAC overactivity contributes to **failed muscle regeneration**, **chronic inflammation**, and **fibrosis** [1]. **Givinostat**'s multi-targeted action addresses these pathological processes as shown in the following pathway:



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***Givinostat's** multi-targeted mechanism of action in DMD. HDAC inhibition leads to epigenetic and signaling changes that improve muscle pathology.*

Key therapeutic effects in DMD models include [1] [7] [8]:

- **Improved muscle morphology:** Reduced fibrotic scars and fatty infiltration, increased muscle fiber cross-sectional area
- **Enhanced muscle function:** Improved endurance performance in treadmill tests, increased membrane stability, increased normalized grip strength
- **Reduced inflammation:** Decreased inflammatory infiltrate in muscles
- **Promotion of regeneration:** Positive impact on satellite cells and fibro-adipogenic progenitors (FAPs)

Quantitative Profiling of HDAC Inhibition

The efficacy of an HDAC inhibitor is characterized by its potency against different HDAC classes. The following table summarizes key quantitative data from preclinical studies, primarily in DMD murine models:

HDAC Class	Experimental Measure	Reported Outcome/Value
Efficacy (in vivo)	Optimal dose range (mdx mice)	5 - 10 mg/kg/day [7]
	Effective dose (mdx mice)	5 mg/kg/day [8]
Functional Outcomes	Maximal normalized grip strength	Increased to levels comparable to healthy mice [8]
	Fibrotic area reduction	Significant reduction in skeletal muscle [8]
	Cross-sectional area (CSA)	Significant increase in myofibers [8]
Pharmacokinetics	Apparent elimination half-life (human)	~6 hours [2]
	Time to steady-state (human)	5-7 days (with twice-daily dosing) [2]

Experimental Protocols for Preclinical Research

For researchers aiming to validate **Givinostat**'s activity, here are key methodologies from published preclinical studies.

1. In Vivo Dosing and Treatment Protocol [7]

- **Model:** C57BL6J *mdx* mice (DMD model)
- **Administration:** Oral gavage
- **Dosage:** 1, 5, and 10 mg/kg/day, dissolved in 0.01% methylcellulose
- **Treatment Duration:** 3.5 months (starting from 1.5 months of age)
- **Control:** Vehicle (0.01% methylcellulose) alone

2. Functional Assessment: Exhaustion Treadmill Test [7]

- **Equipment:** Six-lane motorized treadmill with shocker plates
- **Protocol:**
 - Acclimatization run at 0° inclination, 8 cm/s for 5 minutes
 - Speed increased by 2 cm/s every 2 minutes up to 9 m/min
 - Test endpoint: Mouse remains on shocker plate for >10 seconds
 - Primary metric: **Time to exhaustion** from test start
- **Frequency:** Perform tests monthly

3. Histological and Morphometric Analysis [7]

- **Tissue Preparation:**
 - Harvest muscles (e.g., Tibialis Anterior)
 - Pre-fix in 0.5% PFA, incubate in 20% sucrose overnight
 - Snap-freeze in liquid nitrogen-cooled isopentane
 - Cut 10 µm transverse cryosections
- **Staining Techniques:**
 - **H&E:** General morphology and necrosis
 - **Oil Red O:** Lipid/fatty infiltration
 - **Masson's Trichrome:** Collagen and fibrotic area
 - **Immunofluorescence** (e.g., anti-MPO): Inflammatory infiltrate
- **Quantitative Analysis:**
 - **Muscle Cross-Sectional Area (CSA):** Measure using ImageJ software
 - **Fibrotic Area:** Calculate using color deconvolution algorithms in ImageJ

Givinostat represents a promising multi-targeted therapeutic agent. Its development for DMD demonstrates how targeting Class I and II HDACs can address complex disease pathologies beyond oncology.

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